5-chloro-2,1-benzoxazole-3-carboxylic acid
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Overview
Description
5-Chloro-2,1-benzoxazole-3-carboxylic acid is a heterocyclic aromatic compound that features a benzoxazole core with a chlorine atom at the 5th position and a carboxylic acid group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2,1-benzoxazole-3-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-5-chlorophenol with diethyl oxalate under acidic conditions to form the benzoxazole ring, followed by hydrolysis to yield the carboxylic acid .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as zinc oxide or iron oxide in the presence of solvents like dimethylformamide can facilitate the cyclization reaction, leading to higher yields and shorter reaction times .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products:
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
5-Chloro-2,1-benzoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The biological activity of 5-chloro-2,1-benzoxazole-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The benzoxazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2,1-Benzoxazole-3-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.
5-Methyl-2,1-benzoxazole-3-carboxylic acid: The methyl group at the 5th position alters the compound’s lipophilicity and biological properties.
5-Nitro-2,1-benzoxazole-3-carboxylic acid: The nitro group introduces electron-withdrawing effects, impacting the compound’s reactivity and interactions.
Uniqueness: The presence of the chlorine atom in 5-chloro-2,1-benzoxazole-3-carboxylic acid enhances its reactivity towards nucleophilic substitution and can modulate its biological activity by influencing its interaction with molecular targets .
Properties
CAS No. |
72744-04-8 |
---|---|
Molecular Formula |
C8H4ClNO3 |
Molecular Weight |
197.6 |
Purity |
95 |
Origin of Product |
United States |
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